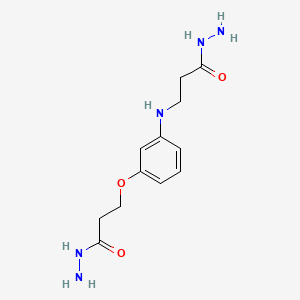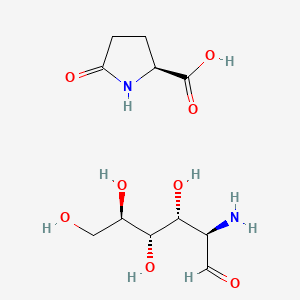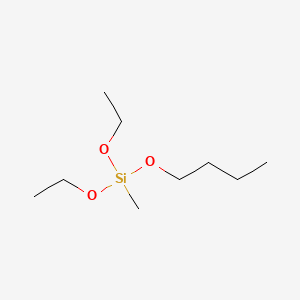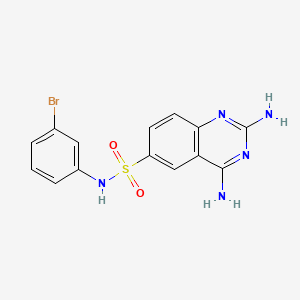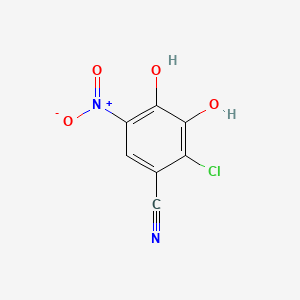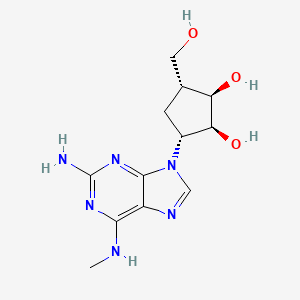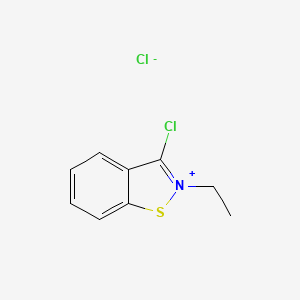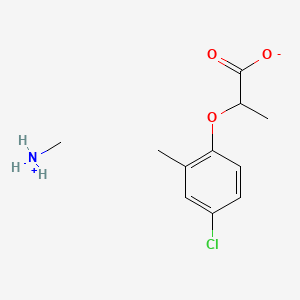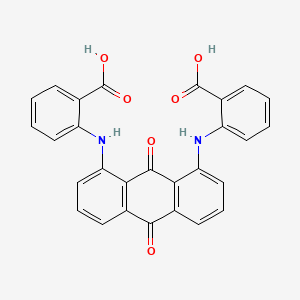
2,2'-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid is a complex organic compound characterized by its anthracene core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid typically involves the reaction of anthracene derivatives with benzoic acid derivatives under specific conditions. The process often includes steps such as:
Oxidation: of anthracene to form anthraquinone.
Amination: to introduce the imino groups.
Condensation: with benzoic acid derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-((9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)diimino)bis(5-methylbenzenesulfonic acid)
- 9,10-Dioxo-9,10-dihydro-2-anthracenesulfonic acid
- Anthraquinone-2,6-disulfonic acid disodium salt
Uniqueness
2,2’-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
83929-62-8 |
|---|---|
Fórmula molecular |
C28H18N2O6 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
2-[[8-(2-carboxyanilino)-9,10-dioxoanthracen-1-yl]amino]benzoic acid |
InChI |
InChI=1S/C28H18N2O6/c31-25-17-9-5-13-21(29-19-11-3-1-7-15(19)27(33)34)23(17)26(32)24-18(25)10-6-14-22(24)30-20-12-4-2-8-16(20)28(35)36/h1-14,29-30H,(H,33,34)(H,35,36) |
Clave InChI |
CBWKOGBGCJREAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5=CC=CC=C5C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






